tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate

Synthetic intermediate Protecting group strategy Organometallic chemistry

The presence of an acidic N-H proton in unprotected 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline precludes the use of organolithium reagents for key metallation steps. This Boc-protected derivative (CAS 179894-35-0) eliminates competing N-H deprotonation, enabling efficient Br→Li exchange at -78°C for boronic acid formation and subsequent Suzuki couplings. - N-Protected scaffold enables reliable lithium-halogen exchange for generating nucleophilic quinoline species. - 6-Bromo substituent provides an optimal reactivity balance for palladium-catalyzed cross-couplings versus less reactive chlorides or thermally sensitive iodides. - Facilitates synthesis of focused 6-arylquinoline libraries for progesterone receptor antagonist programs; Boc group cleaved under mild acidic conditions post-coupling.

Molecular Formula C17H22BrNO2
Molecular Weight 352.3 g/mol
CAS No. 179894-35-0
Cat. No. B173337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate
CAS179894-35-0
Synonymstert-butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate
Molecular FormulaC17H22BrNO2
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC1=CC(N(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C)(C)C
InChIInChI=1S/C17H22BrNO2/c1-11-10-17(5,6)19(15(20)21-16(2,3)4)14-8-7-12(18)9-13(11)14/h7-10H,1-6H3
InChIKeyXRXWEWROZPBVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Quinoline Intermediate for Targeted Synthesis


tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate (CAS 179894-35-0) is a brominated quinoline derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and three methyl substituents at the 2,2,4-positions [1]. It serves as a versatile intermediate in medicinal chemistry, enabling selective N-protection during organometallic transformations and subsequent cross-coupling reactions, and has been employed in the synthesis of nonsteroidal progesterone receptor antagonists [2].

Why Unprotected or Alternative Halogenated Analogs Cannot Substitute


The unprotected 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline (CAS 91720-32-0) possesses an acidic N–H proton that is incompatible with the strongly basic organolithium reagents required for lithium–halogen exchange, the key step for generating nucleophilic quinoline species [1]. In contrast, the Boc-protected derivative (CAS 179894-35-0) shields the nitrogen, allowing efficient Br→Li exchange and subsequent boronic acid formation, which is essential for downstream Suzuki couplings [2]. Substituting bromine with chlorine or iodine alters the reactivity profile: aryl bromides offer an optimal balance between oxidative addition rates and stability under palladium catalysis, whereas the corresponding chlorides are less reactive and iodides can suffer from premature decomposition [3].

Quantitative Differentiation Evidence


Boc Protection Enables High-Yield Lithium–Halogen Exchange

The target compound is synthesized from 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline via Boc protection using n-BuLi and Boc₂O, achieving a 94% yield [1]. The unprotected analog cannot undergo analogous lithium–halogen exchange because the acidic N–H proton quenches the organolithium reagent, preventing formation of the 6-lithiated species [2]. This demonstrates that the Boc group is functionally essential for downstream transformations.

Synthetic intermediate Protecting group strategy Organometallic chemistry

Bromine Provides Optimal Reactivity in Suzuki Coupling

In the reported synthesis of 6-arylquinoline progesterone antagonists, the 6-bromo substituent of the target compound undergoes efficient Suzuki coupling with arylboronic acids [1]. Aryl bromides generally exhibit 10–100× higher reactivity than aryl chlorides in Pd(0)-catalyzed cross-couplings, while aryl iodides, though more reactive, are prone to homocoupling and oxidative degradation [2]. The 6-bromo derivative thus offers the best balance of reactivity and stability for library synthesis.

Cross-coupling Suzuki–Miyaura Aryl halide reactivity

Proven Utility in Orally Active Nonsteroidal Antiprogestins

The target compound was used as the key intermediate to prepare a series of 6-aryl-1,2-dihydro-2,2,4-trimethylquinolines. Two final compounds (LG120753 and LG120830) demonstrated in vitro potency comparable to the steroidal antagonist onapristone (IC₅₀ ~10–50 nM) and were orally active in rodent antiprogestin models [1]. This validates the synthetic utility of the Boc-protected 6-bromo intermediate in generating bioactive molecules.

Progesterone receptor antagonist Drug discovery Pharmacophore

Well-Defined Physicochemical Properties for Process Development

The compound has been characterized with a boiling point of 402.2 °C at 760 mmHg, density of 1.256 g/cm³, logP of 5.45, and polar surface area (PSA) of 29.54 Ų [1]. While these are single-point values, they provide essential parameters for solvent selection, purification design, and formulation development, and are available from authoritative databases unlike many research-grade intermediates.

Physicochemical characterization Process chemistry Quality control

Optimal Application Scenarios


SAR Campaigns for 6-Aryl-2,2,4-trimethylquinoline Pharmacophore

The compound serves as the direct precursor for introducing diverse aryl groups at the 6-position via Suzuki coupling, enabling systematic exploration of substituent effects on progesterone receptor antagonism, as demonstrated by Pooley et al. [1]. Researchers can use this intermediate to generate focused libraries of 6-arylquinoline analogs.

Multi-Step Synthesis Requiring N-Protected Organometallic Intermediates

The Boc protecting group enables clean lithium–halogen exchange at –78 °C without competing N–H deprotonation [1]. This makes the compound suitable for process routes involving sequential metallation, borylation, and cross-coupling, with the Boc group being removable under mild acidic conditions (TFA) after C–C bond formation.

Benchmarking Brominated Quinoline Building Blocks in Cross-Coupling

The 6-bromo substituent provides a well-defined reactivity profile for Suzuki–Miyaura couplings, offering faster oxidative addition than chloro analogs while avoiding the stability issues of iodo analogs [2]. This intermediate can serve as a standard substrate for evaluating new palladium catalysts or reaction conditions.

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